COX-2 Inhibitory Potency of 5-Phenyl-3-tosyl-1H-pyrazole Compared with N1-Benzyl and N1-(4-NHBenzyl-phenyl) Analogs
In a pyrazole series where R2 and R3 are both phenyl, the N1-tosyl derivative (compound 14, corresponding to the 5-phenyl-3-tosyl-1H-pyrazole scaffold) exhibited an IC₅₀ > 10 μM against COX-2. In the same assay system, the N1-benzyl analog (compound 1) achieved an IC₅₀ of 2.58 μM, while the N1-(4-NHBenzyl-phenyl) analog (compound 29) yielded the most potent inhibition at 0.47 μM [1]. This quantitative difference establishes that the tosyl substituent at N1 produces at least a 3.9-fold weaker COX-2 inhibition compared with a simple benzyl group and a >21-fold weaker activity relative to the 4-NHBenzyl-phenyl derivative.
| Evidence Dimension | COX-2 inhibitory potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | IC₅₀ > 10 μM (compound 14, N1-tosyl, R2 = phenyl, R3 = phenyl) |
| Comparator Or Baseline | Compound 1 (N1-benzyl): IC₅₀ = 2.58 μM; Compound 29 (N1-4-NHBenzyl-phenyl): IC₅₀ = 0.47 μM; Celecoxib: IC₅₀ ≈ 0.04 μM (literature clinical comparator) |
| Quantified Difference | >3.9-fold less potent than benzyl analog; >21-fold less potent than 4-NHBenzyl-phenyl analog; >250-fold less potent than celecoxib |
| Conditions | In vitro COX-2 enzyme inhibition assay as reported in El-Sayed et al. (2013), PMC3844044, Table 3 |
Why This Matters
This quantitative SAR data informs procurement decisions by demonstrating that 5-phenyl-3-tosyl-1H-pyrazole is specifically suited as a low-activity reference control or a synthetic intermediate for further derivatization, rather than as a direct COX-2 inhibitor lead compound.
- [1] El-Sayed, M. A., Abdel-Aziz, N. I., Abdel-Aziz, A. A.-M., El-Azab, A. S., Asiri, Y. A., & ElTahir, K. E. H. (2013). Design, synthesis, and biological evaluation of substituted pyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors. PMC3844044, Table 3. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3844044/table/T3/ View Source
